

selectivity profile of TMP778 against other ROR isoforms

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Compound of Interest

Compound Name: *TMP778*

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TMP778: A Potent and Selective ROR γ t Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **TMP778**, a potent inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (ROR γ t). The data presented herein demonstrates the high selectivity of **TMP778** for ROR γ t over other ROR isoforms, namely ROR α and ROR β , providing a valuable tool for studying Th17 cell biology and developing potential therapeutics for autoimmune diseases.

Selectivity Profile of TMP778

TMP778 exhibits significant selectivity for ROR γ t, the master regulator of T helper 17 (Th17) cell differentiation. This selectivity is crucial for minimizing off-target effects and achieving a targeted therapeutic outcome. Quantitative analysis of its inhibitory activity against the three ROR isoforms reveals a clear preference for ROR γ t.

Table 1: Comparative Inhibitory Activity (IC₅₀) of **TMP778** against ROR Isoforms

ROR Isoform	IC50 (μM)	Fold Selectivity (vs. RORyt)	Assay Type
RORyt	0.017[1]	-	Cell-based Reporter Assay
RORα	1.24[1]	~73-fold	Cell-based Reporter Assay
RORβ	1.39[1]	~82-fold	Cell-based Reporter Assay
RORγ	0.007 (7 nM)[2]	-	FRET Assay
RORγ	0.017 (17 nM)[3]	-	RORγ Assay

The data clearly indicates that **TMP778** is significantly more potent in inhibiting RORyt compared to RORα and RORβ. The half-maximal inhibitory concentration (IC50) for RORyt was determined to be 0.017 μM in a cell-based nuclear receptor reporter assay, which is approximately 73-fold and 82-fold lower than its IC50 values for RORα (1.24 μM) and RORβ (1.39 μM), respectively[1]. Further highlighting its selectivity, **TMP778** was found to be inactive against a panel of 22 other nuclear receptors, with IC50 values greater than 10 μM[1][4]. In a biochemical Fluorescence Resonance Energy Transfer (FRET) assay, **TMP778** demonstrated an IC50 of 7 nM for RORγ[2].

Experimental Methodologies

The selectivity of **TMP778** was determined using robust and validated experimental protocols, primarily cell-based reporter assays and FRET assays.

Cell-Based Nuclear Receptor Reporter Assay

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of a specific nuclear receptor in a cellular context.

Protocol:

- Cell Line: HEK293 cells are commonly used for their reliable transfection efficiency.

- Plasmids:
 - An expression vector containing the ligand-binding domain (LBD) of the ROR isoform (ROR α , ROR β , or ROR γ t) fused to the Gal4 DNA-binding domain (DBD).
 - A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
- Transfection: HEK293 cells are co-transfected with both the ROR-LBD-Gal4-DBD expression vector and the luciferase reporter plasmid.
- Compound Treatment: The transfected cells are then treated with varying concentrations of **TMP778** or a vehicle control (e.g., DMSO).
- Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The luciferase signal is normalized to a control, and the IC₅₀ value is calculated from the dose-response curve, representing the concentration of **TMP778** required to inhibit 50% of the ROR-mediated transactivation.

Fluorescence Resonance Energy Transfer (FRET) Assay

This biochemical assay directly measures the binding of a compound to the ROR γ t ligand-binding domain (LBD) and its ability to disrupt the interaction with a cofactor peptide.

Protocol:

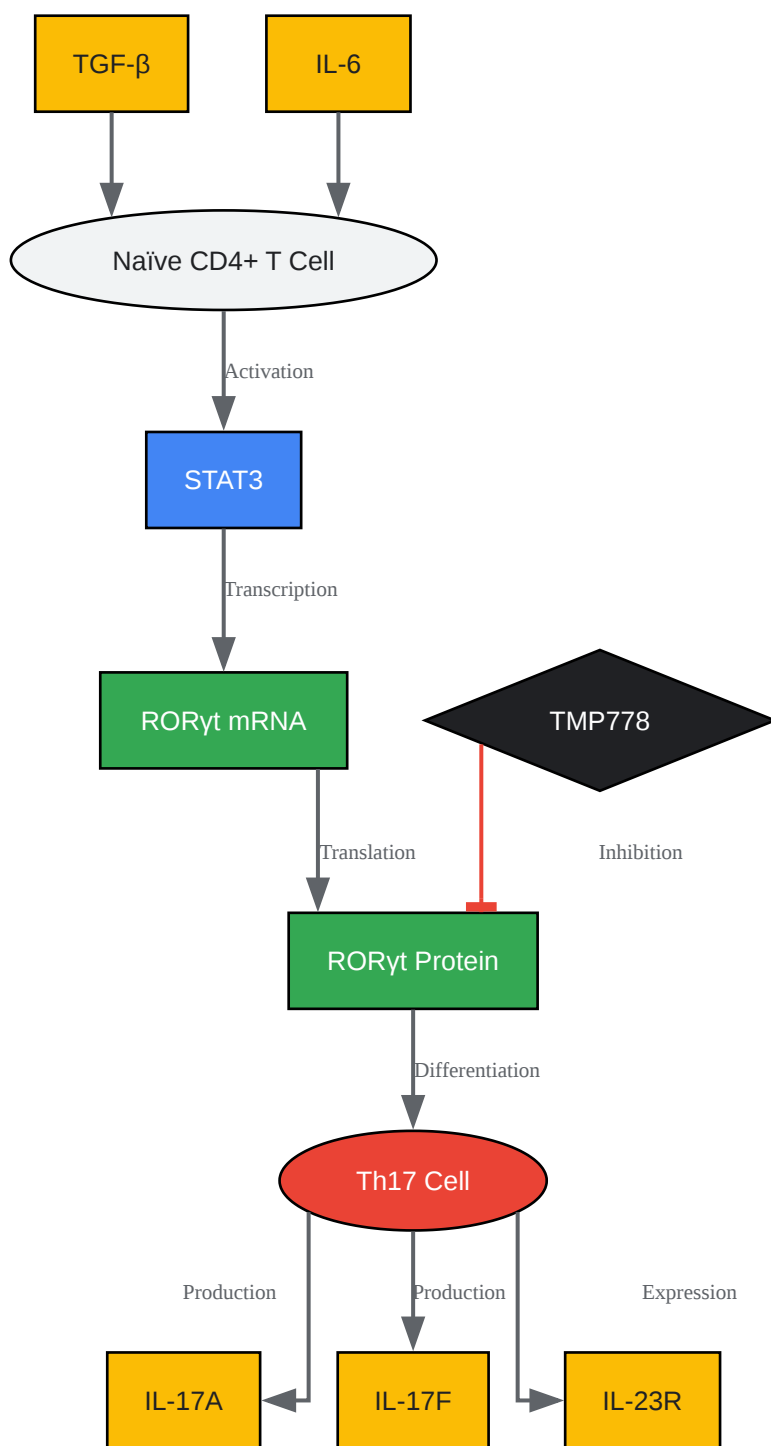
- Reagents:
 - Purified, recombinant ROR γ t LBD, often tagged with a donor fluorophore (e.g., terbium).
 - A synthetic peptide representing a coactivator interaction domain (e.g., from SRC1/NCoA1), tagged with an acceptor fluorophore (e.g., fluorescein).
- Assay Principle: In the absence of an inhibitor, the cofactor peptide binds to the ROR γ t LBD, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor

fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength.

- **Compound Addition:** **TMP778** is added to the assay mixture. As an inverse agonist, it binds to the RORyt LBD and induces a conformational change that prevents the binding of the coactivator peptide.
- **Measurement:** The FRET signal is measured using a plate reader. A decrease in the FRET signal indicates that the compound has disrupted the RORyt-coactivator interaction.
- **Data Analysis:** The IC₅₀ value is determined by plotting the FRET signal against the concentration of **TMP778**.

RORyt Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the RORyt signaling pathway in Th17 cells and the general workflow for determining inhibitor selectivity.



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Caption: RORyt Signaling in Th17 Differentiation.



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Caption: Workflow for Determining Inhibitor Selectivity.

In summary, **TMP778** is a highly selective inhibitor of RORyt, a key transcription factor in the differentiation of Th17 cells. Its potent and selective activity, as demonstrated by both biochemical and cell-based assays, makes it an invaluable research tool for investigating the role of RORyt in health and disease, and a promising candidate for the development of novel therapies for Th17-mediated autoimmune conditions. The unexpected finding that **TMP778** can also inhibit IFN- γ production and affect Th1 cell populations in vivo suggests a more complex mode of action that warrants further investigation[5][6][7].

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